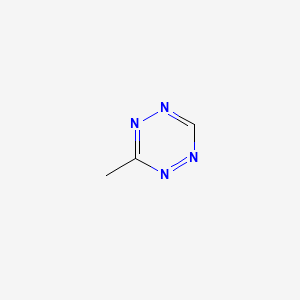
3-Methyl-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,4,5-tetrazine is a heterocyclic compound containing four nitrogen atoms in a six-membered ring. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4,5-tetrazine typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine under acidic conditions to form the tetrazine ring . Another approach involves the oxidation of dihydro derivatives using oxidizing agents such as hydrogen peroxide, ferric chloride, or bromine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis and solid-phase synthesis. These methods offer high yields and efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.
Reduction: Reduction reactions can convert tetrazine to dihydrotetrazine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products: The major products formed from these reactions include multi-substituted pyridazines, dihydrotetrazines, and various functionalized tetrazine derivatives .
Scientific Research Applications
3-Methyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the cycloaddition process . The molecular targets and pathways involved in its biological applications include cellular labeling and imaging, where the tetrazine reacts with strained alkenes or alkynes to form covalent bonds with target biomolecules .
Comparison with Similar Compounds
1,2,4-Triazine: Less electron-deficient and less reactive compared to tetrazines.
1,3,5-Triazine: Known for its stability and use in various industrial applications.
Tetrazole: Contains a five-membered ring with four nitrogen atoms, used in pharmaceuticals and explosives.
Uniqueness of 3-Methyl-1,2,4,5-tetrazine: this compound stands out due to its high reactivity in cycloaddition reactions and its versatility in various scientific applications. Its unique electronic properties make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
67131-36-6 |
|---|---|
Molecular Formula |
C3H4N4 |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
3-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C3H4N4/c1-3-6-4-2-5-7-3/h2H,1H3 |
InChI Key |
WOOLHAYYIPLSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

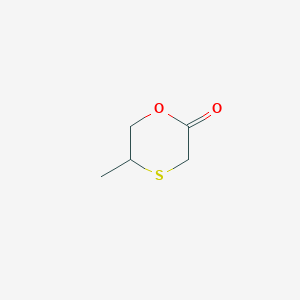
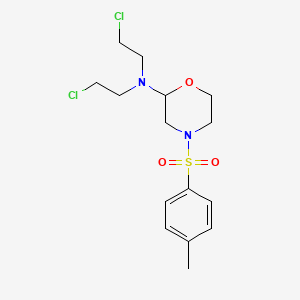
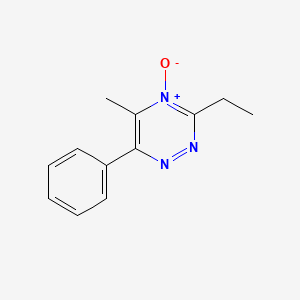

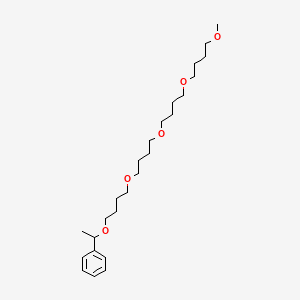
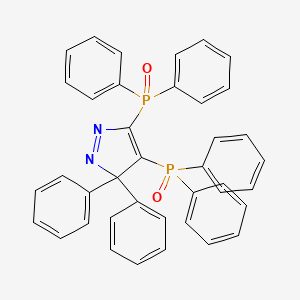
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
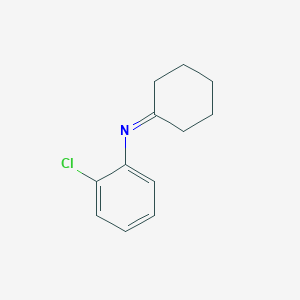
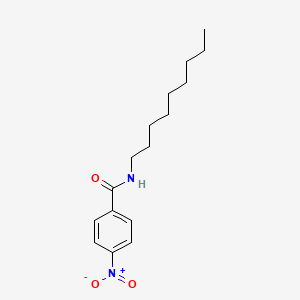
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
